![molecular formula C19H23F3N2O3 B5978286 octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B5978286.png)
octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFB-TBOA is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the clearance of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a wide range of neurological and psychiatric disorders. TFB-TBOA has been used to study the role of EAATs in these disorders and to develop new treatments that target glutamate signaling.
Mecanismo De Acción
TFB-TBOA inhibits the activity of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate by binding to the substrate binding site and blocking the transport of glutamate into the cell. This leads to increased levels of extracellular glutamate and altered synaptic transmission. TFB-TBOA has been shown to be a potent and selective inhibitor of this compound, with little effect on other glutamate receptors or transporters.
Biochemical and physiological effects:
TFB-TBOA has been shown to have a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TFB-TBOA can enhance synaptic transmission and increase the release of neurotransmitters. At high concentrations, it can lead to excitotoxicity and cell death. TFB-TBOA has been shown to be effective in reducing seizure activity in animal models of epilepsy and in improving cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TBOA has several advantages for use in lab experiments. It is a potent and selective inhibitor of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate, making it a valuable tool for studying glutamate signaling. It has been extensively characterized in vitro and in vivo, with well-established protocols for its use. However, TFB-TBOA has several limitations. It can be toxic at high concentrations, making it difficult to use in some experiments. It is also a relatively expensive compound, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research involving TFB-TBOA. One area of interest is the development of new treatments for neurological and psychiatric disorders that target glutamate signaling. TFB-TBOA has shown promise in animal models of epilepsy, stroke, and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new compounds that selectively target different subtypes of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate. TFB-TBOA is a potent inhibitor of all this compound, but there is evidence that different subtypes may have distinct roles in glutamate signaling. Finally, there is a need for further research into the long-term effects of TFB-TBOA on synaptic transmission and neuronal function. While TFB-TBOA has been extensively studied in vitro and in vivo, its long-term effects on neuronal health and function are not well understood.
Métodos De Síntesis
The synthesis of TFB-TBOA involves several steps, including the protection of the amine group, the coupling of the benzoyl chloride to the protected amine, and the deprotection of the amine and ester groups. The final product is obtained through recrystallization and purification. The synthesis of TFB-TBOA is a complex and time-consuming process, but it has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
TFB-TBOA has been used extensively in neuroscience research to study the role of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate in various neurological and psychiatric disorders. It has been shown to be effective in reducing the activity of this compound in vitro and in vivo, leading to increased levels of extracellular glutamate and altered synaptic transmission. TFB-TBOA has been used to study the role of this compound in conditions such as epilepsy, stroke, and schizophrenia, and to develop new treatments that target glutamate signaling.
Propiedades
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBWFWHAOFIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.